ERα Selectivity: Moxestrol Exhibits 5.2-Fold Higher Affinity for ERα Compared to ERβ
Moxestrol demonstrates a marked selectivity for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ). In contrast to 17β-estradiol, which binds both ER subtypes with near-equal affinity, moxestrol exhibits a 5.2-fold preference for ERα [1].
| Evidence Dimension | Binding Affinity (Ki) to Estrogen Receptor Subtypes |
|---|---|
| Target Compound Data | Moxestrol Ki for ERα = 0.50 nM; Ki for ERβ = 2.6 nM |
| Comparator Or Baseline | 17β-Estradiol Ki for ERα = 0.12 nM; Ki for ERβ = 0.15 nM |
| Quantified Difference | Moxestrol exhibits 5.2-fold higher affinity for ERα over ERβ (2.6/0.50). 17β-Estradiol exhibits 1.25-fold higher affinity for ERα over ERβ (0.15/0.12). |
| Conditions | In vitro competitive binding assays using recombinant human ERα and ERβ. |
Why This Matters
This differential selectivity is critical for research focused on ERα-mediated pathways, such as in certain breast cancers or reproductive tissues, where off-target ERβ activation could confound results.
- [1] Moxestrol. (2025). In Wikipedia. Retrieved April 17, 2026. View Source
